molecular formula C11H23N3O B1426310 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine CAS No. 1354952-01-4

4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine

Cat. No.: B1426310
CAS No.: 1354952-01-4
M. Wt: 213.32 g/mol
InChI Key: ZHFSWJGVRVKJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine is a synthetic organic compound featuring a morpholine ring linked to a 3-methylpiperazine group. This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. Compounds incorporating morpholine and piperazine rings are frequently investigated as key scaffolds in the development of novel therapeutic agents . The primary research value of this compound stems from the biological activities commonly associated with its structural components. Piperazine and morpholine derivatives are extensively explored for their anticancer properties. For instance, molecules containing N-methylpiperazine substituents have demonstrated promising, selective cytotoxicity against a range of cancer cell lines, including human lung adenocarcinoma (A-549), without significant toxicity to normal cells . Furthermore, similar structures are evaluated as potential antimicrobial agents. Mannich base derivatives bearing morpholine groups have shown potent inhibitory effects against various fungal and bacterial strains, such as Candida albicans and Staphylococcus aureus . The presence of both morpholine and methylpiperazine moieties in a single molecule suggests potential for enhanced bioavailability and interaction with biological targets, making it a valuable intermediate for constructing more complex pharmacologically active compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-10-7-14(4-3-12-10)9-11-8-13(2)5-6-15-11/h10-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFSWJGVRVKJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2CN(CCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Nucleophilic Substitution and Hydrolysis (Patent US20080103305A1)

  • Step 1: Dissolution of p-cyanobenzylchloride in ethanol-water mixture.
  • Step 2: Addition of methylpiperazine at controlled temperatures (~0–25°C).
  • Step 3: Reflux with sodium hydroxide to hydrolyze nitrile to carboxylic acid.
  • Step 4: Acidification with hydrochloric acid, followed by filtration and purification.

Route B: Green Synthesis via Cyanobenzyl Chloride (Patent CN104910101A)

  • Step 1: Dissolving p-cyanobenzylchloride in ethanol-water.
  • Step 2: Addition of methylpiperazine under controlled temperature (~−5°C to 25°C).
  • Step 3: Reflux with sodium hydroxide to convert nitrile to acid.
  • Step 4: Acidification with hydrochloric acid, saturation with sodium chloride, and filtration.
Step Reagents & Conditions Yield/Remarks
Nucleophilic substitution p-Cyanobenzylchloride + methylpiperazine in ethanol-water High yield, efficient
Hydrolysis NaOH reflux Converts nitrile to acid
Acidification & Purification HCl, saturation with NaCl Purified 4-(4-methylpiperazin-1-ylmethyl)benzoic acid

Coupling to Morpholine Derivative

The next step involves coupling the intermediate with morpholine derivatives to form the target compound:

Amide Formation via Nucleophilic Substitution (Research Articles & Patents)

  • Method: Reaction of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid with morpholine derivatives using coupling agents or direct amidation.
  • Conditions: Typically performed in protic solvents such as methanol or ethanol at temperatures between 15°C and 30°C.
  • Reaction Time: Ranges from 2 to 10 hours, optimized for maximum yield and purity.

Reaction Parameters and Data Table

Parameter Description Typical Range Notes
Solvent Protic organic solvent Methanol, ethanol, n-butanol Chosen for solubility and environmental friendliness
Temperature Reaction temperature 15°C – 30°C Maintains reaction control and minimizes impurities
Reaction Time Duration of coupling 2–10 hours Longer times improve yield
Yield Purity and amount Up to 85% Optimized with temperature and solvent

Final Assembly and Purification

The final compound is obtained through:

  • Amide coupling of the intermediate with appropriate methylpiperazine derivatives.
  • Purification via recrystallization or chromatography.
  • Drying under vacuum to obtain high-purity 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine .

Environmental and Process Optimization

  • Use of green solvents like ethanol and methanol reduces environmental impact.
  • Reactions are performed at ambient or slightly elevated temperatures to conserve energy.
  • Recovery of solvents and by-products enhances process sustainability.

Summary of Preparation Methods

Method Key Features Advantages References
Nucleophilic substitution + hydrolysis Involves chlorides, nitriles, and hydrolysis High yield, straightforward US20080103305A1
Green synthesis using cyanobenzyl chloride Eco-friendly, uses ethanol-water, mild conditions Environmentally friendly, cost-effective CN104910101A
Direct amidation of intermediates Mild conditions, solvent choice critical High purity, scalable Multiple research articles

Research Findings and Data Highlights

  • The process described in patent US20080103305A1 emphasizes the importance of temperature control during the addition of intermediates to prevent impurities.
  • The green synthesis approach (CN104910101A) demonstrates an environmentally conscious route, reducing toxic waste and simplifying post-reaction purification.
  • Catalytic hydrogenation and alkylation techniques from recent studies expand the diversity of derivatives, indicating potential modifications for optimizing pharmacological activity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine has been investigated for its therapeutic potential in several areas:

  • Cancer Treatment : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that derivatives showed significant antiproliferative activity against cervical cancer cells with reduced toxicity to normal cells .
Compound Cell Line IC50 (nM)
4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholineHeLa (Cervical)TBD
Oxazolo[5,4-d]pyrimidineA549 (Lung)25
Oxazolo[5,4-d]pyrimidineMCF7 (Breast)30

Neuropharmacology

The compound's structural features suggest potential interactions with neurotransmitter systems. Studies indicate that similar morpholine and piperazine derivatives may modulate serotonin and dopamine receptors, providing avenues for the treatment of neurological disorders such as depression and anxiety.

Enzyme Inhibition Studies

In biological research, this compound is employed to study enzyme inhibition mechanisms. Its ability to inhibit specific enzymes can help elucidate biochemical pathways relevant to disease mechanisms and therapeutic strategies.

Industrial Applications

In addition to its medicinal uses, 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine serves as an intermediate in the synthesis of complex organic molecules. This application is vital in the development of new materials and chemical processes within the pharmaceutical and materials science industries.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally related compounds. The findings revealed that certain derivatives had a favorable safety profile while exhibiting potent anticancer activity in vitro. This highlights the potential of 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine as a lead compound for further development in cancer therapeutics.

Case Study 2: Neuropharmacological Assessment

Research focusing on piperidine derivatives indicated that they could act as selective serotonin reuptake inhibitors (SSRIs). This suggests that compounds like 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine may have applications in treating mood disorders by modulating neurotransmitter levels.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Differences Source
4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine Morpholine (4-methyl), piperazine (3-methyl) ~253.35 Reference compound; discontinued
2-Chloro-6-(4-methylpiperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno-pyrimidine core, chloro substituent, 4-methylpiperazine ~435.32 Fused heterocyclic system enhances rigidity; potential kinase inhibitor activity
1-Acetyl-4-(4-hydroxyphenyl)piperazine Acetylated piperazine, 4-hydroxyphenyl group ~220.26 Increased polarity due to hydroxyl group; metabolic stability from acetyl
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Triazolopyridine core, phenylpiperazine, propyl linker ~378.46 Aromatic phenyl group enhances lipophilicity; extended linker improves target binding
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Methanesulfonyl-piperazine, thieno-pyrimidine ~471.52 Sulfonyl group increases electron-withdrawing effects; impacts solubility

Structural and Functional Differences

  • Piperazine Substitution Patterns: The 3-methylpiperazine in the target compound (vs. Methanesulfonyl-piperazine derivatives (e.g., from ) exhibit stronger electron-withdrawing effects, which may alter binding kinetics in enzyme inhibition compared to the target compound’s methyl group .
  • Core Heterocycles: Analogs with thieno-pyrimidine or triazolopyridine cores (–7) demonstrate enhanced planar rigidity, favoring interactions with flat binding pockets (e.g., kinase ATP sites). The target compound’s simpler morpholine/piperazine system lacks this feature, limiting such applications but improving synthetic accessibility .
  • Polarity and Solubility :

    • The 4-hydroxyphenyl group in 1-acetyl-4-(4-hydroxyphenyl)piperazine increases aqueous solubility compared to the target compound’s methyl-dominated structure .

Biological Activity

4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine, a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a morpholine ring substituted with a methyl group and a 3-methylpiperazine moiety. Its biological activity encompasses various pharmacological effects, including antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure

The chemical structure of 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine can be represented as follows:

C11H18N2O\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}

Antimicrobial Activity

Recent studies have shown that morpholine derivatives exhibit significant antimicrobial properties. For instance, compounds containing the morpholine moiety have been reported to demonstrate good antimicrobial activities against various pathogens. In one study, derivatives similar to 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine displayed effective inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2.0 µg/mL .

Anticancer Activity

The anticancer potential of morpholine derivatives has also been extensively investigated. A study focusing on various substituted morpholines revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged significantly, with some derivatives showing values as low as 1.4 µM, indicating potent activity compared to established chemotherapeutics like etoposide .

CompoundCell LineIC50 (µM)Reference
4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholineMCF-71.4
Derivative AHepG20.43
Derivative BMCF-70.46

Neuroprotective Effects

Emerging research suggests that morpholine derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. A study indicated that certain derivatives could inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic transmission in the brain. The most potent derivative showed an IC50 of 11.55 µM, comparable to standard AChE inhibitors like rivastigmine .

Case Studies

Case Study 1: Anticancer Evaluation
A series of experiments were conducted to evaluate the anticancer efficacy of morpholine derivatives, including 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine. The study utilized MTT assays to assess cell viability across multiple cancer cell lines. The results demonstrated significant dose-dependent cytotoxicity, with notable apoptosis induction observed through flow cytometry analysis.

Case Study 2: Antimicrobial Screening
In another investigation, a panel of morpholine derivatives was screened against a range of bacterial strains. The study employed disk diffusion methods and broth microdilution techniques to determine antimicrobial susceptibility. Compounds were found to exhibit varying degrees of antibacterial activity, with some achieving MIC values lower than those of conventional antibiotics.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine?

  • Methodological Answer : To optimize synthesis, systematically vary parameters such as reaction temperature, solvent polarity, and catalyst type. For example, using polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency in morpholine-piperazine coupling. Monitor yields via LC-MS or gravimetric analysis. Evidence from similar piperazine derivatives suggests yields can range from 46% to 90% depending on reaction conditions, with purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers validate the purity of 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine using chromatographic methods?

  • Methodological Answer : Employ reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times against reference standards. For impurities, use TLC (silica gel 60 F254, chloroform:methanol 9:1) and visualize under UV or iodine vapor. Quantify impurities via peak area normalization, ensuring compliance with pharmacopeial thresholds (e.g., EP/BP guidelines for related compounds) .

Advanced Research Questions

Q. How should researchers resolve contradictory spectral data (e.g., NMR, HRMS) for 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine derivatives?

  • Methodological Answer : For NMR discrepancies, perform 2D experiments (COSY, HSQC, HMBC) to confirm connectivity. For HRMS, cross-validate with isotopic pattern analysis and theoretical mass calculations (e.g., using software like MassLynx). If stereochemical ambiguity exists, employ X-ray crystallography or NOE difference spectroscopy. Reference studies on similar morpholine-piperazine hybrids demonstrate the utility of these techniques in resolving structural ambiguities .

Q. What kinetic models are suitable for studying the hydrolytic stability of 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine under physiological conditions?

  • Methodological Answer : Use pseudo-first-order kinetics in buffered solutions (pH 1.2–7.4, 37°C). Monitor degradation via HPLC at regular intervals. Calculate rate constants (kobsk_{\text{obs}}) and half-lives (t1/2t_{1/2}). For pH-dependent degradation, apply the Arrhenius equation to extrapolate stability at varying temperatures. Prior work on analogous compounds shows hydrolysis rates increase significantly in acidic media (pH < 3) due to protonation of tertiary amines .

Q. How can impurity profiling of 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine be conducted to meet regulatory standards?

  • Methodological Answer : Utilize hyphenated techniques like LC-MS/MS or GC-TOF to identify trace impurities. For example, detect alkylation byproducts (e.g., N-methylated derivatives) via exact mass matching. Quantify using external calibration curves. Reference pharmacopeial guidelines (e.g., EP Impurity F specifications) for threshold limits (typically ≤0.15% w/w for individual impurities) .

Q. What strategies mitigate synthetic byproduct formation during the alkylation of the morpholine-piperazine core?

  • Methodological Answer : Optimize stoichiometry to avoid excess alkylating agents. Introduce protecting groups (e.g., Boc for secondary amines) to reduce side reactions. Use scavengers like polymer-bound sulfonic acid resins to quench unreacted electrophiles. Studies on related piperazine derivatives show these steps reduce dimerization and over-alkylation byproducts by >30% .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental solubility data for 4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine?

  • Methodological Answer : Re-evaluate computational models (e.g., COSMO-RS) by incorporating experimental logP and pKa values. Validate solubility in biorelevant media (FaSSIF/FeSSIF) using shake-flask or UV spectrophotometry. Discrepancies often arise from underestimated hydrogen-bonding capacity of the morpholine oxygen, requiring empirical adjustment of force field parameters .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological assays involving this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For outliers, perform Grubbs’ test or leverage robust regression models. Ensure reproducibility via triplicate experiments and report confidence intervals (95% CI) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine
Reactant of Route 2
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4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine

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